Digitoxin digitoxoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is used in the treatment and management of congestive cardiac insufficiency, arrhythmias, and heart failure . This compound is known for its ability to inhibit the sodium-potassium adenosine triphosphatase membrane pump, leading to increased intracellular sodium and calcium concentrations, which in turn enhances cardiac contractility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Digitoxin digitoxoside can be synthesized through the glycosylation of digitoxigenin with digitoxose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .

Industrial Production Methods: Industrial production of this compound involves the extraction of digitoxin from Digitalis purpurea, followed by enzymatic or chemical glycosylation to attach digitoxose units. The process includes purification steps such as crystallization and chromatography to obtain the final product .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly at the hydroxyl groups of the digitoxose units.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of various analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

Oxidation: Dehydro-digitoxosides are formed as major products.

Reduction: Reduced forms of this compound.

Substitution: Various analogs with modified glycosidic bonds.

Aplicaciones Científicas De Investigación

Treatment of Heart Conditions

Digitoxin has been used for decades to manage congestive heart failure and atrial fibrillation. Its mechanism involves inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and enhanced myocardial contractility. Unlike digoxin, digitoxin is primarily metabolized in the liver, making it suitable for patients with renal impairment .

Therapeutic Monitoring

Recent advancements have led to the development of highly specific enzyme immunoassays (EIA) for measuring serum levels of digitoxin. Such assays are crucial for therapeutic monitoring due to the narrow effective concentration range (10-20 ng/mL) and the risk of toxicity at higher levels . The EIA developed showed high specificity and low cross-reactivity with metabolites, enhancing its utility in clinical settings .

Efficacy Against Different Cancers

Digitoxin has demonstrated significant anticancer activity against several types of cancers, including:

- Lung Cancer : Induces apoptosis and reduces migratory ability in lung cancer cells .

- Breast Cancer : Observational studies suggest a correlation between digitoxin use and reduced breast cancer risk among hypertensive women .

- Pancreatic Cancer : Analog studies have shown effectiveness against pancreatic cancer cell lines, indicating broad-spectrum anticancer potential .

Case Studies

A notable study involved treating patients with life-threatening digitalis toxicity using digoxin-specific antibody fragments, which indirectly highlighted the therapeutic window and potential applications of digitoxin in acute settings. The study reported a high resolution rate of symptoms in patients treated with these fragments .

Comparative Studies on Cytotoxicity

Research comparing mono-, di-, and tri-O-digitoxoside derivatives revealed that these compounds exhibit varying degrees of cytotoxicity towards human cancer cells, suggesting that structural modifications can significantly influence therapeutic outcomes .

Gene Expression Modulation

Digitoxin's ability to alter gene expression related to tumorigenicity was highlighted in studies where it affected signaling pathways associated with cell adhesion and migration in non-small cell lung carcinoma cells .

Mecanismo De Acción

Digitoxin digitoxoside exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Comparación Con Compuestos Similares

Digoxin: Similar in structure and effects but has a shorter half-life and is eliminated via the kidneys.

Digitoxigenin: A precursor to digitoxin digitoxoside with similar cardiac effects.

Gitoxin: Another cardiac glycoside with similar therapeutic uses.

Uniqueness: this compound is unique due to its longer half-life compared to digoxin, making it suitable for patients with poor or erratic kidney function. Its lipophilic nature allows for hepatic elimination, which is advantageous in certain clinical scenarios .

Actividad Biológica

Digitoxin is a cardiac glycoside derived from the Digitalis plant, primarily used in treating heart conditions such as congestive heart failure and arrhythmias. Its biological activity extends beyond cardiotonic effects, showing promise in oncology and other therapeutic areas. This article delves into the mechanisms, effects, and research findings regarding digitoxin and its glycoside derivatives.

Digitoxin primarily exerts its effects through the inhibition of the Na+/K+-ATPase pump, which leads to increased intracellular sodium and calcium concentrations. This mechanism enhances myocardial contractility, making it beneficial for heart failure management. The increase in intracellular calcium also plays a crucial role in apoptosis pathways, particularly in cancer cells, suggesting potential anticancer properties .

Anticancer Activity

Recent studies have highlighted digitoxin's anticancer effects across various cell lines. Research indicates that digitoxin can inhibit cancer cell growth in vitro, with notable efficacy at concentrations observed in patients undergoing treatment for heart conditions. It has been shown to induce apoptosis in several malignant cell lines via caspase-mediated pathways .

Case Studies

- Ovarian Adenocarcinoma : A study compared the anticancer activity of digitoxin derivatives with varying oligosaccharide chain lengths. Results indicated that mono-digitoxosides exhibited comparable or superior cytotoxicity compared to their di- and tri-glycoside counterparts against ovarian cancer cells (SK-OV-3) .

- Lung Carcinoma : In non-small cell lung carcinoma (NCI-H460), both digitoxin and its derivatives demonstrated significant pro-apoptotic activity. The efficacy was inversely correlated with the length of the oligosaccharide chain, suggesting that shorter chains may enhance therapeutic potential .

Comparative Biological Activities

The following table summarizes key biological activities of digitoxin and its derivatives:

| Compound | Mechanism | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|---|

| Digitoxin | Na+/K+-ATPase inhibition | SK-OV-3 | 0.5 | Induces apoptosis |

| Mono-digitoxoside | Na+/K+-ATPase inhibition | NCI-H460 | 0.3 | Induces apoptosis |

| Di-digitoxoside | Na+/K+-ATPase inhibition | HT-29 | 1.0 | Reduced growth |

| Tri-digitoxoside | Na+/K+-ATPase inhibition | A549 | 1.5 | Minimal effect |

Pharmacokinetics and Toxicology

Digitoxin has a long half-life (5-9 days), which allows for sustained therapeutic effects but complicates management during toxicity events. Unlike digoxin, its elimination is independent of renal function, making it a suitable option for patients with renal impairments . However, this characteristic also raises concerns regarding potential cumulative toxicity.

Propiedades

Número CAS |

16479-50-8 |

|---|---|

Fórmula molecular |

C35H54O10 |

Peso molecular |

634.8 g/mol |

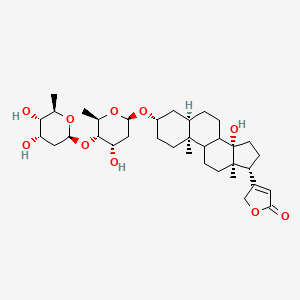

Nombre IUPAC |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O10/c1-18-31(39)26(36)15-30(42-18)45-32-19(2)43-29(16-27(32)37)44-22-7-10-33(3)21(14-22)5-6-25-24(33)8-11-34(4)23(9-12-35(25,34)40)20-13-28(38)41-17-20/h13,18-19,21-27,29-32,36-37,39-40H,5-12,14-17H2,1-4H3/t18-,19-,21-,22+,23-,24+,25-,26+,27+,29+,30+,31-,32-,33+,34-,35+/m1/s1 |

Clave InChI |

CERUVRSAHAFOLZ-IQVVVBTISA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O |

SMILES isomérico |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O |

Key on ui other cas no. |

16479-50-8 |

Sinónimos |

digitoxigenin-bis(digitoxoside) DT-BIS(DT) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.